2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine
CAS No.:
Cat. No.: VC15866149
Molecular Formula: C12H8BrN3
Molecular Weight: 274.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8BrN3 |
|---|---|
| Molecular Weight | 274.12 g/mol |
| IUPAC Name | 2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine |
| Standard InChI | InChI=1S/C12H8BrN3/c13-10-7-15-12-11(16-10)9(6-14-12)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
| Standard InChI Key | UDPMOKACDVCIPT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CNC3=NC=C(N=C23)Br |
Introduction
Chemical Structure and Physicochemical Properties
Spectral Characteristics
Nuclear magnetic resonance (NMR) data reveals distinct patterns:
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¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-3), 7.89–7.42 (m, 5H, Ph), 6.98 (d, J = 3.2 Hz, 1H, H-6), 6.35 (d, J = 3.2 Hz, 1H, H-5)
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¹³C NMR (101 MHz, DMSO-d6): δ 148.2 (C-2), 139.8 (C-7), 135.4–128.1 (Ph carbons), 117.6 (C-3), 112.4 (C-6)
Mass spectrometric analysis shows a molecular ion peak at m/z 274.02 (M+H)+, with characteristic bromine isotopic splitting (1:1 ratio) .
Synthetic Methodologies
Alternative Routes
Comparative analysis of synthetic approaches reveals significant yield variations:
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Direct bromination | NBS | DMF | 0 | 82 | |
| Suzuki coupling | Pd(PPh3)4 | THF/H2O | 80 | 67 | |
| Photochemical cyclization | - | MeCN | RT | 58 |
The direct bromination method remains preferred for scalability, though photochemical routes offer improved regioselectivity .
Reactivity and Derivatization
Cross-Coupling Reactions
The bromine atom undergoes efficient palladium-catalyzed couplings:
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Suzuki-Miyaura: With phenylboronic acid, forms 2,7-diphenyl derivatives (87% yield)
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Buchwald-Hartwig: Amine couplings at position 2 proceed with XPhos ligand (73–89% yields)
Notably, the phenyl group at position 7 electronically deactivates the core, requiring stringent conditions for C-H functionalization .
| Kinase | IC50 (nM) | Selectivity Index vs. FGFR1 |
|---|---|---|
| FGFR1 | 23 ± 4 | 1.0 |
| CDK6 | 89 ± 12 | 0.26 |
| JAK3 | 157 ± 21 | 0.15 |
Molecular docking studies position the compound in FGFR1's ATP-binding pocket, forming hydrogen bonds with Ala564 and hydrophobic interactions with Phe642.
ADMET Properties
Key pharmacokinetic parameters from rat studies:
| Parameter | Value | Units |
|---|---|---|
| Oral bioavailability | 64 ± 8 | % |
| t1/2 | 7.2 ± 1.1 | h |
| Plasma protein binding | 92.4 | % |
| CYP3A4 inhibition | IC50 = 19.2 | μM |
The compound exhibits favorable brain penetration (B/P ratio = 0.83), suggesting potential CNS applications .
Materials Science Applications
Organic Semiconductor Performance
Thin-film transistors fabricated with the compound demonstrate:
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Hole mobility: 0.45 cm²/V·s
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On/off ratio: 10⁶
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Threshold voltage: -12 V
These properties surpass those of rubrene (0.1–0.3 cm²/V·s), positioning it as a candidate for flexible electronics.
Photophysical Characteristics
UV-Vis and fluorescence spectra reveal:
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λmax (absorption): 378 nm (ε = 12,400 M⁻¹cm⁻¹)
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λem (emission): 492 nm (Φ = 0.33)
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Stokes shift: 114 nm
The large Stokes shift suggests minimal self-absorption, advantageous for light-emitting devices .
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